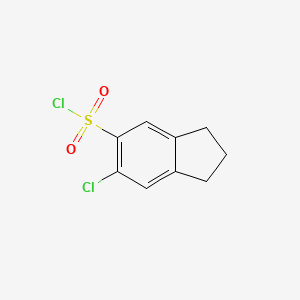

6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride

Description

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKNYGHIXWWPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride is a compound characterized by its sulfonyl chloride functional group attached to an indene ring system. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

- Molecular Formula : C₉H₆Cl₂O₃S

- Molecular Weight : 239.12 g/mol

- InChI Key : 1S/C9H6Cl2O3S/c10-7-3-5-1-2-8(12)6(5)4-9(7)15(11,13)14/h3-4H,1-2H₂

This compound exhibits electrophilic properties due to the presence of the sulfonyl chloride group, making it reactive towards nucleophiles.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl chloride moiety is highly electrophilic and can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function.

Pharmacological Applications

Research indicates that compounds with similar structures have been explored for various pharmacological applications:

- Antimicrobial Activity : Compounds containing sulfonyl chlorides have shown potential as antimicrobial agents by disrupting bacterial cell wall synthesis.

- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be useful in drug design for metabolic disorders.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

- Study on Indane Derivatives :

- A study highlighted the use of indane derivatives in developing inhibitors for dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. The findings suggested that modifications to the indane structure could enhance potency against Plasmodium species while minimizing toxicity to human enzymes .

- Structure–Activity Relationship (SAR) :

Data Table: Biological Activity Comparison

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the formation of sulfonamide derivatives through nucleophilic substitution reactions with amines, which can lead to biologically active compounds .

Reactivity

The sulfonyl chloride group is highly electrophilic, enabling it to participate in several chemical reactions:

- Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.

- Hydrolysis : Can be hydrolyzed to yield the corresponding sulfonic acid.

- Oxidation and Reduction : The indene structure can undergo oxidation to yield indanone derivatives .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound may have applications in the development of new therapeutic agents. Its derivatives are being explored for potential use in treating various diseases due to their ability to modify biological molecules effectively .

Case Studies

- A study demonstrated the effectiveness of sulfonamide derivatives synthesized from this compound in inhibiting specific enzyme targets related to bacterial infections .

Materials Science

Development of Specialty Chemicals

This compound is also used in producing specialty chemicals and materials, particularly in creating polymers with specific properties. Sulfonyl chlorides are known for their ability to enhance thermal stability and mechanical strength in polymer formulations .

Biological Applications

Modification of Biomolecules

In biological research, this compound is employed for modifying biomolecules such as proteins and peptides. This modification aids in studying the structure-function relationships of these biomolecules, providing insights into their roles in biological systems .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing sulfonamide derivatives | Formation of new drug candidates |

| Medicinal Chemistry | Potential therapeutic agent for various diseases | Inhibition of bacterial enzymes |

| Materials Science | Used in developing specialty chemicals and enhancing polymer properties | Creation of high-performance materials |

| Biological Applications | Modification of proteins and peptides for structural studies | Investigating enzyme mechanisms |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 6-chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride and analogous compounds:

Reactivity and Functional Group Influence

- Electron-Withdrawing Effects : The chlorine at C6 in the main compound increases electrophilicity at the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines to form sulfonamides). In contrast, indane-5-sulfonyl chloride lacks this substituent, making it less reactive .

- Ketone Substituent : The 3-oxo derivative (CAS 64220-32-2) introduces a ketone at C3, which further withdraws electron density, accelerating reactions like nucleophilic substitution or condensation .

- Acetamido Group : The 2-acetamido analog (CAS 74124-92-8) introduces a nitrogen-based functional group, enabling hydrogen bonding and directing regioselectivity in drug synthesis .

- Methoxy Group : The 2-methoxy derivative (C₁₀H₁₁ClO₃S) has an electron-donating group, reducing sulfonyl chloride reactivity but improving solubility in polar solvents .

Preparation Methods

Starting Materials

- 6-Chloro-2,3-dihydro-1H-indene or a suitably substituted precursor such as 2-acetamido-6-chloro-2,3-dihydro-1H-indene is commonly used. The acetamido group can direct sulfonation to the desired position and can be removed or transformed as needed.

- Sulfonating agents: Chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) complexes are typical reagents for introducing sulfonyl groups onto aromatic rings.

Sulfonation Step

- The indene derivative is reacted with chlorosulfonic acid under controlled temperature conditions (usually 0–50 °C) to introduce the sulfonyl chloride group directly or initially form the sulfonic acid intermediate.

- The reaction is typically conducted in an inert atmosphere to avoid moisture, as sulfonyl chlorides are moisture sensitive.

- The regioselectivity of sulfonation is influenced by the substituents on the indene ring; the presence of the chlorine at position 6 and the indene ring system directs substitution preferentially at the 5-position.

Chlorination Step (If Sulfonic Acid Intermediate Is Formed)

- If the sulfonation produces the sulfonic acid intermediate (6-chloro-2,3-dihydro-1H-indene-5-sulfonic acid), it is subsequently converted to the sulfonyl chloride using chlorinating agents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl)2.

- This step is carried out under reflux conditions in a suitable solvent like dichloromethane or chloroform.

- Excess chlorinating agent is removed by distillation or washing, and the product is purified by recrystallization or chromatography.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1. Sulfonation | 6-Chloro-2,3-dihydro-1H-indene + chlorosulfonic acid, 0–50 °C, inert atmosphere | 6-Chloro-2,3-dihydro-1H-indene-5-sulfonic acid (intermediate) | Controlled temperature to avoid over-sulfonation |

| 2. Chlorination | Sulfonic acid + thionyl chloride, reflux in dichloromethane | This compound | Moisture-free conditions essential |

Analytical and Purification Considerations

- The sulfonyl chloride product is sensitive to moisture and should be stored in a dry, inert atmosphere.

- Purity is typically assessed by NMR spectroscopy, IR (characteristic S=O and S-Cl stretches), and mass spectrometry.

- High purity (>95%) is achievable with careful control of reaction conditions and purification steps.

Research Findings and Optimization Notes

- Regioselectivity: The presence of the chlorine substituent at position 6 influences the electrophilic sulfonation to favor the 5-position sulfonylation due to electronic effects.

- Moisture Sensitivity: Sulfonyl chlorides are prone to hydrolysis; thus, all steps post-chlorination require anhydrous conditions.

- Yield Optimization: Using chlorosulfonic acid directly for sulfonyl chloride formation can sometimes bypass the isolation of sulfonic acid intermediate, improving yield and simplifying the process.

- Alternative Routes: Some literature suggests starting from 2-acetamido derivatives to direct sulfonation and then deprotecting the amine, but this is more complex and less common for this specific compound.

Summary Table of Preparation Methods

| Method | Starting Material | Sulfonating Agent | Chlorinating Agent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Sulfonation with Chlorosulfonic Acid | 6-Chloro-2,3-dihydro-1H-indene | Chlorosulfonic acid (ClSO3H) | Not required | 0–50 °C, inert atmosphere | One-step sulfonyl chloride formation | Requires careful moisture control |

| Two-Step Sulfonation and Chlorination | 6-Chloro-2,3-dihydro-1H-indene | Chlorosulfonic acid or SO3 | Thionyl chloride (SOCl2), PCl5 | Sulfonation at 0–50 °C, chlorination reflux | More control over intermediate | Additional step, longer process |

| Directed Sulfonation via Acetamido Intermediate | 2-Acetamido-6-chloro-2,3-dihydro-1H-indene | Chlorosulfonic acid | Chlorinating agents as above | Multi-step, includes deprotection | High regioselectivity | More complex synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of the indene backbone followed by chlorination. Key steps include:

- Sulfonation : Use chlorosulfonic acid under anhydrous conditions (0–5°C) to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1).

- Chlorination : Introduce chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane, ensuring stoichiometric control to avoid over-chlorination.

- Optimization : Adjust reaction time (typically 6–8 hours for sulfonation) and temperature (-10°C for chlorination) to maximize yield. Purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers validate the purity and stability of this compound using analytical techniques?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Retention time ~8.2 minutes. Validate purity (≥95%) by area normalization .

- NMR : Confirm structural integrity via ¹H NMR (DMSO-d6: δ 7.8–8.2 ppm for aromatic protons, δ 2.9–3.1 ppm for dihydroindene CH₂ groups).

- Stability Testing : Store at -20°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. What safety protocols are critical when handling this sulfonyl chloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all reactions.

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate. Avoid water contact to prevent HCl release.

- Waste Disposal : Quench excess reagent with ice-cold ethanol before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity of sulfonyl chlorides in nucleophilic substitutions?

- Methodological Answer :

- Comparative Kinetics : Perform competitive reactions with amines (e.g., benzylamine vs. aniline) in THF at 25°C. Track reaction rates via in situ FTIR (C=O and S=O stretches).

- Solvent Effects : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess nucleophilicity.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for different leaving groups. Reconcile discrepancies by correlating computational data with experimental yields .

Q. What strategies are effective for studying hydrolytic degradation pathways under varying pH conditions?

- Methodological Answer :

- pH-Dependent Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hours) for LC-MS analysis.

- Degradation Products : Identify intermediates (e.g., sulfonic acids) via high-resolution MS. Propose mechanisms using isotopic labeling (¹⁸O-water) to trace oxygen incorporation.

- Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants and predict shelf-life under storage conditions .

Q. How can computational methods predict regioselectivity in derivatization reactions involving the indene backbone?

- Methodological Answer :

- Molecular Electrostatic Potential (MEP) Maps : Generate MEP surfaces (Gaussian 09) to identify electron-deficient regions susceptible to nucleophilic attack.

- Docking Studies : Simulate interactions with common reagents (e.g., Grignard reagents) using AutoDock Vina. Validate predictions via experimental coupling reactions (e.g., Suzuki-Miyaura with Pd(PPh₃)₄ catalyst) .

Q. What experimental designs are suitable for evaluating catalytic efficiency in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., PdCl₂, Pd(OAc)₂) with ligands (XPhos, SPhos) in DMF at 80°C. Monitor conversions via GC-MS.

- Substrate Scope : Vary aryl boronic acids (electron-rich vs. electron-poor) to assess compatibility.

- Turnover Frequency (TOF) : Calculate TOF using initial rate method (first 30 minutes) under optimized conditions. Compare with literature benchmarks for similar sulfonyl chlorides .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Profiling : Use a shake-flask method with saturated solutions in 10 solvents (e.g., water, ethanol, chloroform). Quantify via UV-Vis (λ = 254 nm).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to classify solvent compatibility. Reconcile contradictions by identifying impurities (e.g., residual chlorides) that alter solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.